molecular formula C3H5BrS B6612828 2-bromoprop-2-ene-1-thiol CAS No. 1849341-44-1

2-bromoprop-2-ene-1-thiol

Cat. No. B6612828
M. Wt: 153.04 g/mol
InChI Key: ZXGBAFRWWUZPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoprop-2-ene-1-thiol (2-BPT) is an organic compound belonging to the class of thiols, which are sulfur-containing organic compounds. It is a colorless liquid that is miscible with organic solvents, such as ethanol and ether. 2-BPT is used in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of other organic compounds, such as thiols and sulfides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-bromoprop-2-ene-1-thiol involves the addition of a thiol group to 2-bromopropene.

Starting Materials
2-bromopropene, thiol

Reaction
Add thiol to 2-bromopropene in the presence of a base such as sodium hydroxide or potassium hydroxide., Heat the mixture to promote the addition reaction., Isolate the product by distillation or extraction.

Scientific Research Applications

2-bromoprop-2-ene-1-thiol is used in scientific research as a reagent for the synthesis of other organic compounds. It is also used in the synthesis of thiols and sulfides. It is also used as a catalyst in organic reactions, such as the addition of bromine to an alkene. Additionally, 2-bromoprop-2-ene-1-thiol is used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.

Mechanism Of Action

2-bromoprop-2-ene-1-thiol is a nucleophilic reagent, meaning it reacts with electrophiles, such as bromine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction proceeds by the nucleophilic addition of bromine to the double bond of the alkene, resulting in the formation of a bromonium ion intermediate. The bromonium ion is then attacked by the nucleophile, 2-bromoprop-2-ene-1-thiol, resulting in the formation of the product.

Biochemical And Physiological Effects

2-bromoprop-2-ene-1-thiol has no known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or carcinogenic.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-bromoprop-2-ene-1-thiol in laboratory experiments is its low cost and availability. It is also easy to handle and store, and it is miscible with organic solvents. However, 2-bromoprop-2-ene-1-thiol is a flammable liquid and should be handled with care. Additionally, the reaction is sensitive to oxygen and should be carried out in an inert atmosphere, such as nitrogen or argon.

Future Directions

Future research on 2-bromoprop-2-ene-1-thiol could include the development of new methods for its synthesis, as well as the development of new applications for it. Additionally, research could be done on the mechanism of action of 2-bromoprop-2-ene-1-thiol, as well as its biochemical and physiological effects. Additionally, research could be done on the advantages and limitations of using 2-bromoprop-2-ene-1-thiol in laboratory experiments. Finally, research could be done on the toxicity and carcinogenicity of 2-bromoprop-2-ene-1-thiol.

properties

IUPAC Name

2-bromoprop-2-ene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBAFRWWUZPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoprop-2-ene-1-thiol

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